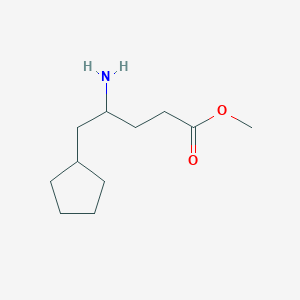
(S)-1-(2-Phenoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Phenoxyphenyl)ethan-1-ol is a chiral compound with a phenoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Phenoxyphenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone, (S)-1-(2-Phenoxyphenyl)ethanone. This can be achieved using chiral catalysts or reagents that induce asymmetry in the reduction process. Commonly used methods include:
Catalytic Hydrogenation: Using chiral catalysts such as Rhodium or Ruthenium complexes.
Chemical Reduction: Employing chiral reducing agents like borane complexes or oxazaborolidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired optical purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Phenoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like Lithium Aluminum Hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, Sodium Borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products Formed
Oxidation: (S)-1-(2-Phenoxyphenyl)ethanone.
Reduction: (S)-1-(2-Phenoxyphenyl)ethane.
Substitution: (S)-1-(2-Phenoxyphenyl)ethyl halides or tosylates.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Phenoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and phenyl groups can engage in π-π stacking and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(2-Phenoxyphenyl)ethan-1-ol can be compared with other similar compounds such as:
®-1-(2-Phenoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(2-Phenoxyphenyl)ethanone: The oxidized form, lacking the hydroxyl group, which may have different reactivity and applications.
1-(2-Phenoxyphenyl)ethane: The fully reduced form, which may have different physical and chemical properties.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(1S)-1-(2-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11,15H,1H3/t11-/m0/s1 |
InChI-Schlüssel |
ONJFOAUWTFCJFM-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1OC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C1=CC=CC=C1OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)







